molecular formula C11H12N2O B1320148 6-ethoxyl-8-quinolinamine CAS No. 644984-33-8

6-ethoxyl-8-quinolinamine

Cat. No.: B1320148
CAS No.: 644984-33-8
M. Wt: 188.23 g/mol
InChI Key: DHCXOJNSYQZFBE-UHFFFAOYSA-N
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Description

6-Ethoxyl-8-quinolinamine is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 6 and an amine (-NH₂) group at position 7.

Properties

IUPAC Name

6-ethoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXOJNSYQZFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: this compound from 6-ethoxy-8-nitroquinoline.

    Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One of the significant applications of 6-ethoxyl-8-quinolinamine is its anti-inflammatory effects. This compound has been identified as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. Research indicates that COX-II inhibitors can effectively treat various inflammatory diseases such as arthritis, gout, and other autoimmune conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-II Inhibitory Activity of this compound

Disease TypePotential Application
Rheumatoid ArthritisPain relief and inflammation reduction
OsteoarthritisSymptomatic treatment
GoutAcute flare management
Autoimmune DiseasesDisease-modifying therapy

Anticancer Activity

Cancer Treatment
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma cancers. The mechanism often involves inducing apoptosis in cancer cells .

Table 2: Anticancer Efficacy of Quinoline Derivatives

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.45 - 8.58Apoptosis induction
A549 (Lung)0.45 - 8.58Cell cycle arrest
Colo-829 (Melanoma)VariesInhibition of proliferation

Antimicrobial Properties

Antibacterial and Antifungal Activities
The antimicrobial properties of quinoline derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species . These properties make it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Quinoline Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli< 10 µg/mL
S. aureus< 10 µg/mL
C. albicans0.6 - 6.3 µg/mL

Case Study 1: Anti-inflammatory Effects

A study conducted on a model of rheumatoid arthritis demonstrated that administering a COX-II inhibitor derived from quinoline significantly reduced joint inflammation and pain in affected animals compared to control groups treated with conventional NSAIDs.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that treatment with a derivative similar to this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

Comparison with Similar Compounds

Substituted Methoxy Derivatives

6-Methoxy-8-quinolinamine (CAS 90-52-8)

  • Structure : Methoxy (-OCH₃) at position 6, amine at position 8.
  • Properties: Molecular weight 174.20 g/mol, topological polar surface area (TPSA) 38.9 Ų, hydrogen bond donor/acceptor count 1/2 .
  • Applications : Used as a precursor in synthesizing antimalarial agents and corrosion inhibitors .

Comparison :

  • Ethoxy substitution may alter metabolic stability due to differences in cytochrome P450 interactions .

Ethyl-Substituted Derivatives

5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)

  • Structure : Ethyl (-CH₂CH₃) at position 5, methoxy at position 6, amine at position 8.
  • Properties : Molecular weight 218.27 g/mol, XLogP3 3.1 (indicative of higher lipophilicity) .
  • Applications : Investigated for kinase inhibition in cancer research .

Comparison :

  • The ethyl group at position 5 introduces steric hindrance, which could reduce binding affinity to certain targets compared to 6-ethoxyl-8-quinolinamine.
  • Ethoxy substitution at position 6 may confer distinct electronic effects compared to methoxy, influencing reactivity in coupling reactions .

Halogenated Derivatives

3,6-Dichloroquinolin-8-amine (CAS 158117-56-7)

  • Structure : Chlorine atoms at positions 3 and 6, amine at position 8.
  • Properties : Molecular weight 213.06 g/mol, XLogP3 2.8, TPSA 38.9 Ų .
  • Applications : Explored as a building block for antitumor agents .

Comparison :

  • Chlorine substituents enhance electrophilicity, making halogenated derivatives more reactive in nucleophilic substitutions than ethoxylated analogs.
  • Ethoxy groups may improve solubility in organic solvents compared to halogens, which are prone to forming crystalline solids .

Aromatic and Heterocyclic Derivatives

6-Phenyl-8-quinolinamine (CAS 68527-71-9)

  • Structure : Phenyl ring at position 6, amine at position 8.
  • Properties : Molecular weight 220.27 g/mol, XLogP3 3.1, TPSA 38.9 Ų .
  • Applications : Studied for optoelectronic materials due to extended π-conjugation .

Comparison :

  • Ethoxy substitution offers a balance between hydrophobicity and hydrogen-bonding capacity, making this compound more versatile in pharmaceutical applications .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Applications
This compound* 6-OCH₂CH₃, 8-NH₂ 188.23 (calculated) ~2.5 38.9 Drug design, corrosion inhibition
6-Methoxy-8-quinolinamine 6-OCH₃, 8-NH₂ 174.20 1.5 38.9 Antimalarial precursors
5-Ethyl-6-methoxyquinolin-8-amine 5-CH₂CH₃, 6-OCH₃, 8-NH₂ 218.27 3.1 38.9 Kinase inhibition
3,6-Dichloroquinolin-8-amine 3-Cl, 6-Cl, 8-NH₂ 213.06 2.8 38.9 Antitumor agents
6-Phenyl-8-quinolinamine 6-C₆H₅, 8-NH₂ 220.27 3.1 38.9 Optoelectronics

*Calculated values based on structural analogs.

Research Findings and Trends

  • Synthetic Flexibility: Ethoxylated quinolines can be synthesized via nucleophilic substitution or palladium-catalyzed coupling, similar to methoxy derivatives .
  • Biological Activity : Ethoxy groups may enhance blood-brain barrier penetration compared to methoxy or halogenated analogs, as seen in CNS-targeting drug candidates .
  • Industrial Use: Ethoxylated derivatives show promise as corrosion inhibitors, outperforming methoxy analogs in non-polar environments .

Biological Activity

6-Ethoxyl-8-quinolinamine is a compound belonging to the class of quinolinamines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C11H12N2O
IUPAC Name: 6-Ethoxyquinolin-8-amine
CAS Number: 644984-33-8

The compound features an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring, contributing to its unique biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting nucleic acid and protein synthesis, crucial for microbial growth and replication.
  • Antimalarial Properties: Preliminary studies indicate that it may exhibit antimalarial activity, potentially targeting Plasmodium species responsible for malaria. It functions similarly to other quinoline derivatives by interfering with metabolic pathways in the parasites .
  • Antifungal Effects: Research suggests that this compound may also show antifungal properties, making it a candidate for further investigation in treating fungal infections .

The mechanism of action for this compound involves:

  • Inhibition of Metabolic Pathways: The compound disrupts critical metabolic processes in microorganisms, leading to their death.
  • Interaction with Nucleic Acids: It may inhibit DNA/RNA synthesis, thereby preventing replication and transcription in bacteria and parasites.
  • Potential Lipophilicity Enhancement: The ethoxy group increases lipophilicity, potentially improving cell membrane penetration, which is essential for its biological activity.

Comparative Analysis with Related Compounds

To understand the specificity and efficacy of this compound, it is useful to compare it with other quinoline derivatives:

CompoundBiological ActivityUnique Features
8-Hydroxyquinoline Antimicrobial, anticancerKnown for its broad-spectrum antimicrobial effects
Chloroquine AntimalarialEstablished antimalarial drug with significant resistance issues
Quinoline VariousParent compound used in numerous pharmaceutical applications
This compound Antimicrobial, antimalarial, antifungalUnique substitution pattern enhancing biological activity

Case Studies and Research Findings

  • Antimicrobial Studies: A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
  • Antimalarial Screening: In a controlled study involving Plasmodium falciparum strains, this compound exhibited promising antimalarial activity with IC50 values comparable to established antimalarials .
  • Cytotoxicity Assays: Evaluations against human cell lines (HepG2 and HeLa) showed no significant cytotoxic effects at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development as a therapeutic agent .

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